Methyl3-(morpholin-2-yl)propanoatehydrochloride

Description

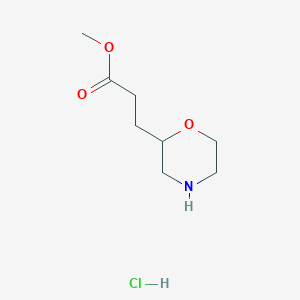

Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached to a propanoate ester backbone, with a hydrochloride salt enhancing its solubility and stability. Morpholine derivatives are widely studied in medicinal chemistry for their bioactivity, including roles as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

methyl 3-morpholin-2-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-2-7-6-9-4-5-12-7;/h7,9H,2-6H2,1H3;1H |

InChI Key |

JMLMNAZUGZHSFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CNCCO1.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Morpholine Intermediates Using Ethylenediamine and N-Phenoxycarbonylmorpholine

A patent describes a method to prepare morpholine intermediates relevant to the synthesis of compounds like methyl 3-(morpholin-2-yl)propanoate hydrochloride:

Ethylenediamine is reacted with N-phenoxycarbonylmorpholine under heating (64–70 °C) for 6 hours to form N-(2-aminoethyl)-4-morpholine formamide oxalate.

The reaction mixture is then subjected to pH adjustment (pH 11–12) using sodium hydroxide, followed by filtration and concentration.

Acidification with oxalic acid to pH 2–3 precipitates the product, which is recrystallized from methanol at 0–10 °C, yielding a high-purity morpholine intermediate.

This intermediate can be further processed to introduce the propanoate ester and converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Ester Hydrolysis and Salt Formation

Methyl 3-(morpholin-2-yl)propanoate can be converted to its hydrochloride salt by dissolving the ester in an appropriate solvent (e.g., ethanol or ethyl acetate) and treating with hydrochloric acid gas or aqueous HCl solution.

The salt formation improves the compound's crystallinity and stability, facilitating purification by crystallization from solvents such as ethanol or ethyl acetate.

For example, related quinoline derivatives have been converted to their hydrochloride salts by acidification and crystallization, a method that can be adapted for methyl 3-(morpholin-2-yl)propanoate hydrochloride.

Comparative Data Table of Preparation Methods

Analytical and Purity Considerations

High-performance liquid chromatography (HPLC) is used to verify purity, with reported purities exceeding 99% for intermediates.

Moisture content and residual solvents (e.g., methanol) are controlled within strict limits (e.g., methanol 6 ppm).

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity and molecular weight.

Summary of Research Findings and Best Practices

The preparation of methyl 3-(morpholin-2-yl)propanoate hydrochloride is best achieved through a multi-step synthetic route involving morpholine ring formation via nucleophilic ring opening or amine substitution, followed by esterification and salt formation.

The method involving ethylenediamine and N-phenoxycarbonylmorpholine provides a high-yield, high-purity intermediate that can be further transformed into the target compound.

Controlled pH adjustments and recrystallization steps are critical to obtaining a pure product suitable for pharmaceutical applications.

The final hydrochloride salt formation enhances compound stability and facilitates purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(morpholin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or morpholine derivatives.

Scientific Research Applications

Methyl 3-(morpholin-2-yl)propanoate hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(morpholin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Research Findings and Trends

Substituent-driven bioactivity : Heterocyclic substituents (e.g., indole, furan, morpholine) improve binding affinity to biological targets due to hydrogen bonding and hydrophobic interactions .

Solubility and stability: Hydrochloride salts enhance aqueous solubility, critical for drug delivery. For example, methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride’s fluorophenyl group balances lipophilicity and solubility .

Synthetic versatility: Boc-protection/deprotection and coupling reactions are standard for amino ester hydrochlorides, enabling scalable production .

Biological Activity

Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(morpholin-2-yl)propanoate hydrochloride is characterized by its morpholine moiety, which is significant in enhancing its biological activity due to the ability to interact with various biological targets. The compound's molecular formula is CHClNO, and it has a molecular weight of approximately 219.71 g/mol.

The biological activity of methyl 3-(morpholin-2-yl)propanoate hydrochloride can be attributed to its interaction with specific enzymes and receptors in the body:

- Inhibition of COX Enzymes : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which are involved in the inflammatory response. Inhibitors of COX-II are crucial in managing pain and inflammation .

- Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which play a role in modifying gene expression and protein function. This inhibition can lead to anti-inflammatory effects and modulation of immune responses .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of prostaglandin synthesis via COX-II inhibition. In vitro studies have demonstrated that methyl 3-(morpholin-2-yl)propanoate hydrochloride can significantly reduce nitric oxide (NO) production, a marker of inflammation, in various cell lines .

Case Studies

- In Vitro Studies : A study conducted on human peripheral blood mononuclear cells indicated that treatment with methyl 3-(morpholin-2-yl)propanoate hydrochloride resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential application in treating autoimmune diseases where these cytokines are elevated .

- Animal Models : In a murine model of arthritis, administration of the compound led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers. These findings support further exploration into its therapeutic potential for chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(morpholin-2-yl)propanoate hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of morpholine derivatives with methyl propanoate precursors under acidic conditions. Key steps include:

- Step 1 : Reacting morpholine-2-carboxylic acid with methyl acrylate in the presence of HCl to form the propanoate backbone.

- Step 2 : Purification via recrystallization using ethanol/water mixtures to isolate the hydrochloride salt .

- Optimization : Control reaction pH (5.5–6.5) to prevent decomposition, and maintain temperatures below 60°C to avoid side reactions .

Q. How can the purity and structural integrity of Methyl 3-(morpholin-2-yl)propanoate hydrochloride be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to assess purity (>95%) .

- NMR : Confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for CH₂-O-CH₂ protons) and ester carbonyl (δ 170–175 ppm in C NMR) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 220.1 (calculated for CHClNO) .

Q. What are the key stability considerations for this compound in aqueous solutions?

- Stability Profile :

- The hydrochloride salt enhances water solubility but is hygroscopic. Store at 2–8°C in desiccated conditions .

- Aqueous solutions are stable for ≤48 hours at pH 5.5–6.5; avoid alkaline conditions (pH >8) to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Troubleshooting Framework :

- Assay Variability : Compare results from cell-based vs. cell-free systems (e.g., receptor binding vs. enzyme inhibition assays). Adjust buffer ionic strength to mimic physiological conditions .

- Structural Confirmation : Re-validate compound identity using X-ray crystallography (SHELX refinement ) if discrepancies arise between batches .

- Control Experiments : Include positive controls (e.g., known morpholine-based agonists) and assess batch-to-batch impurity profiles (e.g., residual solvents via GC-MS) .

Q. What advanced methodologies are used to study its interaction with neurological targets?

- Mechanistic Approaches :

- Surface Plasmon Resonance (SPR) : Immobilize serotonin or dopamine receptors on sensor chips to measure binding kinetics (K, on/off rates) .

- Molecular Dynamics Simulations : Use Schrödinger Suite or GROMACS to model interactions between the morpholine moiety and receptor active sites .

- In Vivo Microdialysis : Quantify neurotransmitter release in rodent models pre- and post-administration .

Q. How can structural analogs of this compound be systematically evaluated for improved pharmacological properties?

- Comparative Analysis :

- SAR Studies : Modify the propanoate ester (e.g., replace methyl with tert-butyl) or morpholine substituents (e.g., 2- vs. 4-position) to assess effects on solubility and receptor affinity .

- In Silico Screening : Use PubChem’s similarity search (e.g., CID 174869-62-6 ) to identify analogs with predicted higher blood-brain barrier permeability .

Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?

- Process Chemistry :

- Continuous Flow Synthesis : Optimize residence time and temperature gradients to minimize side products .

- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to parameters like HCl stoichiometry and solvent ratios .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 1159823-65-0 ) and ensure compliance with ICH guidelines for impurity profiling .

- Contradictory Evidence : Morpholine derivatives may exhibit pH-dependent activity; always report experimental conditions (e.g., buffer composition) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.